molecular formula C11H12N2O2S B8610366 ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate

ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate

Cat. No.: B8610366
M. Wt: 236.29 g/mol
InChI Key: FFUXVJKMTZCZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate typically involves the condensation of 2-aminobenzenethiol with glycine ethyl ester in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT). The reaction is carried out in a solvent like dimethyl formamide under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-arylamides
  • 2-aminobenzothiazoles
  • 2-mercaptobenzothiazoles

Uniqueness: ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate stands out due to its unique combination of the benzothiazole ring and glycine ethyl ester, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)acetate

InChI

InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-12-11-13-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

FFUXVJKMTZCZPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the suspension of 0.2 g (5 mmol) 60% sodium hydride in 5 ml dimethylformamide in small portions 0.89 g (5 mmol) 1,3-benzothiazol-2-ylformamide, then after 30 minutes of stirring, dropwise the solution of 0.92 g (5.5 mmol) ethyl bromoacetate in 2 ml dimethylformamide are added and the mixture is stirred at room temperature for 4 hours. The reaction mixture is poured onto ice-water mixture, the precipitated crystals are filtered off. 0.85 g title compound is obtained. LC/MS[MH+]=237 (C11H12N2O2S 236.294). The mixture of N2-1,3-benzothiazol-2-yl-N1-{3-[(3,4-dichlorobenzyl)(methyl)amino]propyl}glicinamide 0.68 g (2.88 mmol) ethyl N-1,3-benzothiazol-2-ylglicinate and 0.81 g (2.88 mmol) N-(3,4-dichlorobenzyl)-N-(methyl)propane-1,3-diamine is heated at 100° C. for 2 hours. The crude melt is purified by column chromatography using chloroform-methanol 19:1 mixture as eluent. 500 mg title compound is obtained as crystals.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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